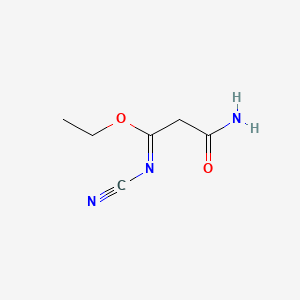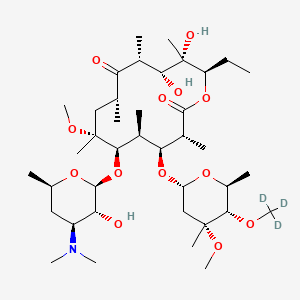
3,6,6-Trifluoro-1-methylcyclohexa-1,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,6-Trifluoro-1-methylcyclohexa-1,4-diene is an organic compound with the molecular formula C7H7F3 It is a derivative of cyclohexadiene, where three fluorine atoms and one methyl group are substituted at specific positions on the cyclohexadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,6-Trifluoro-1-methylcyclohexa-1,4-diene typically involves the fluorination of 1-methylcyclohexa-1,4-diene. One common method is the reaction of 1-methylcyclohexa-1,4-diene with a fluorinating agent such as trifluoromethyl hypofluorite (CF3OF) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,6-Trifluoro-1-methylcyclohexa-1,4-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the compound into partially or fully hydrogenated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Epoxides or ketones, depending on the oxidizing agent and conditions.
Reduction: Hydrogenated derivatives such as 3,6,6-trifluoro-1-methylcyclohexane.
Substitution: Compounds with substituted functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
3,6,6-Trifluoro-1-methylcyclohexa-1,4-diene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a fluorinated probe in biological studies due to the unique properties of fluorine atoms.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 3,6,6-Trifluoro-1-methylcyclohexa-1,4-diene in chemical reactions involves the interaction of its fluorine atoms and the conjugated diene system with various reagents. The fluorine atoms can participate in electrophilic and nucleophilic reactions, while the conjugated diene system can undergo addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylcyclohexa-1,4-diene: A non-fluorinated analog with similar structural features but different reactivity due to the absence of fluorine atoms.
3,3,6-Trifluoro-1-methylcyclohexa-1,4-diene: A positional isomer with fluorine atoms at different positions on the cyclohexadiene ring.
1,1,1-Trifluoro-6,6-bis(4-methoxyphenyl)hexa-3,5-dien-2-one: A compound with a similar trifluoromethyl group but different overall structure and properties.
Uniqueness
3,6,6-Trifluoro-1-methylcyclohexa-1,4-diene is unique due to the specific positioning of the fluorine atoms and the methyl group on the cyclohexadiene ring
Propriétés
Formule moléculaire |
C7H7F3 |
|---|---|
Poids moléculaire |
148.13 g/mol |
Nom IUPAC |
3,6,6-trifluoro-1-methylcyclohexa-1,4-diene |
InChI |
InChI=1S/C7H7F3/c1-5-4-6(8)2-3-7(5,9)10/h2-4,6H,1H3 |
Clé InChI |
ZFESMXZXELRKSN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(C=CC1(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester-d4 (Candesartan Impurity)](/img/structure/B13838716.png)
![(E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide](/img/structure/B13838731.png)
![tert-butyl N-[(3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13838735.png)


![1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide;zirconium(2+)](/img/structure/B13838761.png)
![N-[4-[[(2-Amino-1,4-dihydro-4-oxo-6-pteridinyl)carbonyl]amino]benzoyl]-L-glutamic Acid](/img/structure/B13838764.png)



